Cas no 6907-59-1 (Isoquinoline,1-(phenylmethyl)-)

Isoquinoline,1-(phenylmethyl)- structure
6907-59-1 structure
Product Name:Isoquinoline,1-(phenylmethyl)-
CAS No:6907-59-1
MF:C16H13N
MW:219.281123876572
CID:505678
PubChem ID:23345
Update Time:2025-04-19

Isoquinoline,1-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline,1-(phenylmethyl)-
    • 1-BENZYLISOQUINOLINE
    • A836348
    • Q1770428
    • 1-benzyl-isoquinoline
    • Benzylisoquinoline
    • Isoquinoline, 1-(phenylmethyl)-
    • 1-(PHENYLMETHYL)ISOQUINOLINE
    • 6907-59-1
    • Isoquinoline, 1-benzyl-
    • UNII-UF5CSU3HA6
    • SCHEMBL232662
    • AKOS015919234
    • UF5CSU3HA6
    • DTXSID90219124
    • IZTUINVRJSCOIR-UHFFFAOYSA-N
    • FT-0653972
    • Inchi: 1S/C16H13N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-11H,12H2
    • InChI Key: IZTUINVRJSCOIR-UHFFFAOYSA-N
    • SMILES: N1C=CC2C=CC=CC=2C=1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 219.104799
  • Monoisotopic Mass: 219.104799
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.0961 (rough estimate)
  • Melting Point: 55.85°C
  • Boiling Point: 350.1°C (rough estimate)
  • Flash Point: 162.7°C
  • Refractive Index: 1.7020 (estimate)
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